molecular formula C16H11BrO3 B1619986 3-(1,3-Benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one CAS No. 36716-01-5

3-(1,3-Benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one

Cat. No. B1619986
CAS RN: 36716-01-5
M. Wt: 331.16 g/mol
InChI Key: VSCQVUUNFUZOBZ-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one, also known as BRD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. BRD has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various experiments.

Scientific Research Applications

Antioxidant Activities

Benzodioxole compounds have been studied for their potential antioxidant activities. The presence of a benzodioxole ring with different substituent groups can increase the antioxidant properties of these compounds, making them interact effectively with free radicals like DPPH .

Anti-Tumor Efficiency

Research has shown that 1,3-benzodioxole derivatives can improve the anti-tumor efficiency of certain treatments. These compounds have been conjugated with arsenical precursors to enhance their effectiveness against tumors .

Cell Cycle Perturbation

Some benzodioxole derivatives have been evaluated for their ability to induce cell cycle perturbations in cancer cells. This is an important aspect of cancer treatment as it can lead to the inhibition of cancer cell growth .

COX Inhibition

Benzodioxole core structures have been synthesized to evaluate their COX1 and COX2 inhibitory activity. This is significant in the development of anti-inflammatory drugs, as COX enzymes are involved in the inflammatory process .

Anticancer Efficacy

Certain benzodioxole derivatives have shown compelling in vitro anticancer efficacy and safety for normal cells. This underscores the need for further in vivo assessment and highlights the potential of these compounds in the development of anticancer drugs .

Therapeutic Innovation

Compounds containing the benzodioxole subunit, including synthetic derivatives and natural products like piperine, have demonstrated a broad spectrum of activity. They show potential anti-tumor activity through induction of apoptosis and antiparasitic activity, raising expectations in therapeutic innovation .

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO3/c17-13-5-3-12(4-6-13)14(18)7-1-11-2-8-15-16(9-11)20-10-19-15/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCQVUUNFUZOBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292531
Record name 3-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one

CAS RN

36716-01-5
Record name 3-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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